2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry It is a derivative of propanoic acid, featuring an amino group and a 2,5-dioxopyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction between aminoguanidine and succinic acid in water under acid catalysis. This reaction yields a mixture of guanyl- and diguanylhydrazides of succinic acid, which further transforms into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and 3,3’-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) in basic media . Another method involves the fusion of aminoguanidine hydrochloride with succinic anhydride at 150-170°C, resulting in the formation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride, which rearranges into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid upon heating in an aqueous solution in the presence of alkali .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can react with aliphatic amines in dimethylformamide (DMF) to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .
Common Reagents and Conditions
Nucleophilic Substitution: Aliphatic amines in DMF at 130-140°C.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid .
Scientific Research Applications
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound’s derivatives are valuable in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of water-soluble azo dyes and metal-organic hybrid frameworks.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting gene expression and protein interactions . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid: A homologue of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid with similar applications in medicinal chemistry.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid:
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its derivatives have shown promise in various scientific and industrial applications, making it a valuable compound for further research.
Properties
Molecular Formula |
C7H10N2O4 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c8-4(7(12)13)3-9-5(10)1-2-6(9)11/h4H,1-3,8H2,(H,12,13) |
InChI Key |
GVFOPICAPGATPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(C(=O)O)N |
Origin of Product |
United States |
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